{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the difluoromethyl and pentylamine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological molecules, modulating their activity . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: A related compound with similar structural features but different functional groups.
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct chemical properties and applications.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine is unique due to its specific combination of a difluoromethyl group and a pentylamine chain, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18ClF2N3 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12;/h5,7,10,13H,2-4,6,8H2,1H3;1H |
InChI Key |
CQCQTCMVAGQKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
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